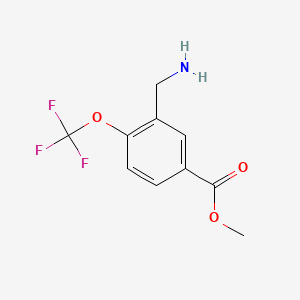

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate

Descripción general

Descripción

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethoxy group attached to a benzoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzoic acid.

Esterification: The 4-(trifluoromethoxy)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 4-(trifluoromethoxy)benzoate.

Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the meta position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant anticancer properties. Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate has been explored as a potential candidate for developing new anticancer agents. The trifluoromethoxy moiety is known to modulate biological activity by influencing the compound's interaction with biological targets, such as enzymes involved in cancer progression .

Drug Development : The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been synthesized and tested for their activity against specific cancer cell lines, demonstrating promising results .

Material Science

Polymer Chemistry : The compound is also utilized in polymer science as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance. Research has shown that polymers containing trifluoromethoxy groups exhibit improved performance in various applications, including coatings and adhesives .

Agrochemicals

Pesticide Development : this compound has potential applications in agrochemicals, particularly in developing new pesticides. The trifluoromethoxy group can improve the bioactivity and selectivity of agrochemical formulations, making them more effective against pests while minimizing environmental impact .

Table 1: Summary of Applications

Table 2: Case Studies on Anticancer Activity

Mecanismo De Acción

The mechanism of action of Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(trifluoromethyl)benzoate

- Methyl 4-(trifluoromethoxy)benzoate

- Methyl 3-(aminomethyl)benzoate

Uniqueness

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate is unique due to the presence of both the aminomethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds

Actividad Biológica

Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate (CAS No. 1263280-11-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a trifluoromethoxy substituent. The trifluoromethoxy group is particularly significant as it can influence the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit enzymes or modulate receptor activities, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act on specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Case Studies

- Antiviral Activity : A study focusing on 4-(aminomethyl)benzamide derivatives demonstrated that certain analogs exhibited significant inhibitory effects against Ebola virus entry. Although this compound has not been directly tested in this context, its structural similarities suggest potential for similar antiviral properties .

- Antimicrobial Efficacy : Research into related compounds has indicated that modifications at the benzoate scaffold can enhance antibacterial activity. Compounds containing trifluoromethyl groups have been shown to exhibit improved efficacy against Gram-positive bacteria, making this compound a candidate for further antimicrobial studies .

- Anticancer Potential : The anticancer properties of related aminobenzamide derivatives have been explored extensively. For instance, compounds with similar structural motifs have demonstrated high potency against various cancer cell lines by acting as inhibitors of receptor tyrosine kinases . This suggests that this compound may have therapeutic potential in oncology.

Propiedades

IUPAC Name |

methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDLSXWMAFDDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676444 | |

| Record name | Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263280-11-0 | |

| Record name | Methyl 3-(aminomethyl)-4-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.